molecular formula C8H16BrNO B3325292 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide CAS No. 2096336-00-2

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide

Cat. No. B3325292
M. Wt: 222.12 g/mol
InChI Key: YFQNSERGYKROQI-UHFFFAOYSA-M
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Description

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide, also known as 3-Hydroxy-1-methylquinuclidinium bromide, is a chemical compound with the molecular formula C8H16NO+ . It is employed in the separation of chlordiazepoxide (CDZ) and clidinium bromide (CDB) drugs from their degradation product .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide consists of a bicyclic octane ring with a nitrogen atom and a methyl group attached to one of the carbon atoms. The third carbon atom in the ring is bonded to a hydroxyl group . The compound has a molecular weight of 142.22 g/mol .


Physical And Chemical Properties Analysis

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide has a molecular weight of 142.22 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. The compound has a topological polar surface area of 20.2 Ų and a complexity of 138 .

Scientific Research Applications

Agricultural Applications

In agriculture, alternative fumigants to methyl bromide, including water-soluble formulations, have been explored for their potential to be applied through drip irrigation systems in strawberry fields. These alternatives aim to address soil pest and disease problems while minimizing environmental and human health risks. Such innovative application methods promise economical and eco-friendly pest management solutions, reducing worker exposure and allowing for the simultaneous application of multiple fumigants (Ajwa et al., 2002).

Materials Science

In materials science, the use of Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures in electrochemical technology has been reviewed. These substances, including AlCl3 – 1-ethyl-3-methylimidazolium chloride and AlBr3 – 1-ethyl-3-methylimidazolium bromide, are highlighted for their roles in electroplating and energy storage. The adaptability of RTILs in modern electrochemical applications underscores their significant potential in advancing energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Plant Biology

In plant biology, the discovery and application of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene action has been extensively studied. Over 100 studies have detailed its action, application, and effects on ethylene inhibition across a broad range of fruits, vegetables, and floriculture crops. 1-MCP's ability to prevent ethylene effects at low effective concentrations offers a valuable tool for understanding ethylene's role in plants and has implications for post-harvest treatment and preservation of agricultural produce (Blankenship & Dole, 2003).

Environmental Management

The phase-out of methyl bromide due to its ozone-depleting properties has necessitated the exploration of integrated pest management strategies combining nonfumigant and fumigant methods. Research into alternatives and supplementary strategies is critical to support the nursery industry's transition away from reliance on methyl bromide, aiming for sustainable and environmentally friendly pest control solutions (Weiland, Littke, & Haase, 2013).

properties

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO.BrH/c1-9-4-2-7(3-5-9)8(10)6-9;/h7-8,10H,2-6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQNSERGYKROQI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(C2)O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-methylquinuclidin-1-ium bromide

CAS RN

2096336-00-2
Record name 1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-methyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2096336002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AZONIABICYCLO(2.2.2)OCTANE, 3-HYDROXY-1-METHYL-, BROMIDE (1:1)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9B51JY4JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide
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1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide
Reactant of Route 3
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide
Reactant of Route 4
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide
Reactant of Route 5
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide
Reactant of Route 6
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide

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